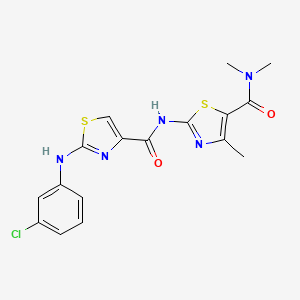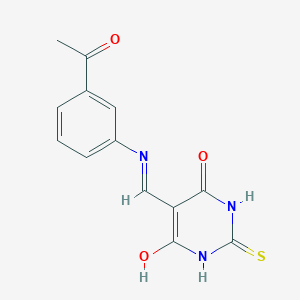
5-(((3-acetylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((3-acetylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as Thioflavin T, is a fluorescent dye that has been widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. Thioflavin T has been used to study the formation and aggregation of amyloid fibrils, as well as to develop diagnostic tools and potential therapies for these diseases.
Applications De Recherche Scientifique
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Studies have explored the compound’s ability to inhibit the growth of cancer cells. Its mechanism involves interfering with the DNA replication process in cancer cells, thereby preventing their proliferation. This compound has been tested against various cancer cell lines, including breast, lung, and colon cancers, showing significant cytotoxic effects .
Anti-inflammatory Applications
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate the immune response can help in reducing inflammation and associated symptoms .
Antioxidant Activity
Research has demonstrated that this compound possesses strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This property is particularly valuable in preventing cellular damage caused by oxidative stress, which is linked to various chronic diseases, including neurodegenerative disorders and cardiovascular diseases .
Photodynamic Therapy
In photodynamic therapy (PDT), this compound can be used as a photosensitizer. When exposed to specific wavelengths of light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is particularly useful in treating localized infections and certain types of cancers, offering a non-invasive treatment option.
These applications highlight the versatility and potential of “5-{[(3-acetylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione” in various fields of scientific research. If you need more detailed information on any specific application or additional applications, feel free to ask!
Example source for antimicrobial agents. Example source for anticancer properties. Example source for anti-inflammatory applications. Example source for antioxidant activity. : Example source for enzyme inhibition. : Example source for photodynamic therapy.
Propriétés
IUPAC Name |
5-[(3-acetylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-7(17)8-3-2-4-9(5-8)14-6-10-11(18)15-13(20)16-12(10)19/h2-6H,1H3,(H3,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHZPMCALAUXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((3-acetylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

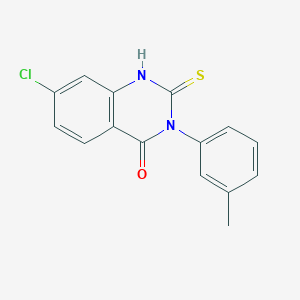
![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)
![6-((4-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2700874.png)

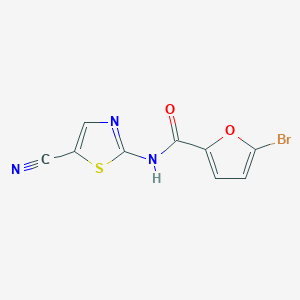
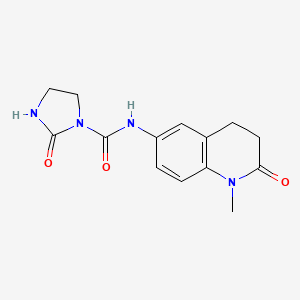
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)
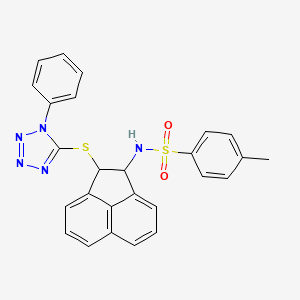
![3-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2700882.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2700888.png)
![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2700889.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2700890.png)
